Lidocaine

Description

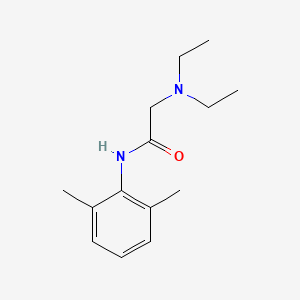

Lidocaine (C₁₄H₂₂N₂O), a synthetic amide-type local anesthetic, is renowned for its rapid onset, intermediate duration, and versatile clinical applications. Its IUPAC name is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, with a molecular weight of 234.34 g/mol . The compound’s pKa of 7.7 allows ~25% of molecules to remain un-ionized at physiological pH (7.4), facilitating rapid diffusion into nerve cells . This compound is metabolized primarily in the liver via CYP3A4-mediated oxidative N-dealkylation, producing active metabolites like monoethylglycinexylidide (MEGX) and glycinexylidide (GX) . It exhibits broad utility in surgical anesthesia, postherpetic neuralgia management, and perioperative immune modulation .

Structure

3D Structure

Propriétés

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJVILVZKWQKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride) | |

| Record name | Lidocaine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045166 | |

| Record name | Lidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L | |

| Record name | SID855682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder | |

CAS No. |

137-58-6 | |

| Record name | Lidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidocaine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lidocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C, 68.5 °C | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Reduction of 2,6-Dimethylnitrobenzene

Catalytic hydrogenation using Pd/C (5% Pd by mass) in methanol under ambient conditions quantitatively reduces the nitro group to an amine.

Reduction Conditions:

Subsequent Acylation and Amination

The resulting 2,6-dimethylaniline is then subjected to the same acylation and diethylamine substitution steps described in Section 1. This three-step approach offers flexibility but introduces additional purification steps, lowering the overall yield to 70–85%.

Solvent and Method Innovations in this compound Synthesis

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a glycerol solvent system, heating Compound 1 with diethylamine (3 equivalents) at 85°C for 1 hour under microwave conditions yielded 95% this compound. Comparable results were achieved in PEG-300 (93%) and acetonitrile (83%).

Table 1: Solvent Efficiency in Microwave-Assisted Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Glycerol | 85 | 1 | 95 |

| PEG-300 | 85 | 1 | 93 |

| Acetonitrile | 85 | 1 | 83 |

| Toluene | 110 | 1 | 95 |

One-Pot Two-Step Synthesis

A streamlined one-pot procedure eliminates intermediate isolation. Chloroacetyl chloride is first reacted with 2,6-dimethylaniline in acetonitrile at 40°C for 30 minutes. Without isolating the intermediate, potassium carbonate (2.2 equivalents) and diethylamine (1.1 equivalents) are added, and the mixture is refluxed for 1 hour, yielding 85% this compound. This method reduces solvent waste and processing time.

Industrial-Scale Synthesis Using n-Hexane

A patent-pending method employs n-hexane as a green solvent, simplifying purification. Chloroacetyl-2,6-dimethylaniline is refluxed with diethylamine in n-hexane at 55–65°C. The product crystallizes directly upon cooling, bypassing extraction steps.

Industrial Protocol Highlights:

- Solvent: n-Hexane (1:1 mass ratio to intermediate)

- Reagent Ratio (Intermediate : Diethylamine): 1 : 3 (molar)

- Yield: 91.1%

- Purity (HPLC): 99.68%

This method’s environmental benefits include solvent recyclability and reduced aqueous waste.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column and acetonitrile/water-acetic acid (1:4) mobile phase (1.2 mL/min flow rate) confirms this compound purity. The USP 41-NF 36 method specifies a retention time of 6.2 minutes with UV detection at 254 nm.

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile/water-acetic acid (1:4) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 6.2 minutes |

Thin-Layer Chromatography (TLC)

TLC with 3:1 ethyl acetate/hexanes (Rf = 0.45) monitors reaction progress and purity. Co-spotting intermediates and products ensures resolution.

Yield Optimization Strategies

Role of Potassium Iodide

Adding 10 mol% potassium iodide in acetonitrile facilitates a Finkelstein reaction, converting residual chloroacetyl groups to iodo derivatives, which react faster with diethylamine. This boosts yields from 79% to 97%.

Diethylamine Stoichiometry

While 3 equivalents of diethylamine are standard, reducing to 1.1 equivalents with prolonged heating (2 hours) maintains 97% conversion, lowering reagent costs.

Environmental and Economic Considerations

The shift toward green solvents (e.g., n-hexane, PEG-300) addresses waste disposal challenges. The n-hexane method reduces organic waste by 40% compared to toluene-based protocols. Microwave and one-pot methods further cut energy use by shortening reaction times.

Analyse Des Réactions Chimiques

Types of Reactions: Lidocaine undergoes various chemical reactions, including:

Substitution Reactions: The synthesis of this compound involves nucleophilic substitution reactions where diethylamine replaces the chlorine atom in the intermediate compound.

Oxidation and Reduction: this compound can undergo oxidative N-dealkylation in the liver, producing metabolites like monoethylglycinexylidide and glycine xylidine.

Common Reagents and Conditions:

Nucleophiles: Diethylamine is commonly used in the synthesis of this compound.

Solvents: Acetic acid, toluene, and dichloroethane are frequently used in the reactions

Major Products:

Monoethylglycinexylidide (MEGX): A major metabolite formed during the oxidative N-dealkylation of this compound.

Glycine xylidine (GX): Another significant metabolite produced in the liver.

Applications De Recherche Scientifique

Pain Management

Lidocaine is extensively used in both acute and chronic pain management. Its applications include:

- Topical Anesthesia : Solutions of this compound are applied to mucous membranes for procedures such as dental work and minor surgeries .

- Intravenous Administration : this compound is administered intravenously to manage neuropathic pain and postoperative pain effectively .

- Transdermal Patches : this compound patches are utilized for localized pain relief in conditions like postherpetic neuralgia .

Cardiac Arrhythmias

As an antiarrhythmic agent, this compound is used to treat ventricular arrhythmias, particularly in emergency settings. It stabilizes cardiac membranes by blocking sodium channels, thereby reducing the risk of arrhythmias during myocardial infarction or cardiac surgery .

Cancer Treatment

Recent studies have highlighted this compound's potential in oncology. Research indicates that this compound can induce apoptosis in cancer cells by activating bitter taste receptors, leading to cell death through two distinct mechanisms . This novel application suggests that this compound may enhance the efficacy of certain cancer therapies.

Antioxidant Properties

This compound exhibits antioxidant activity, which has been studied in various contexts. Recent findings indicate that it has a significant free radical scavenging capacity compared to other local anesthetics like bupivacaine and ropivacaine. In aqueous environments, this compound demonstrated a higher antioxidant effect than Vitamin C, showcasing its potential role in mitigating oxidative stress during surgical procedures or in treating neurodegenerative diseases .

Intravenous this compound for Chronic Pain

A study involving patients with chronic pain conditions demonstrated that intravenous administration of this compound significantly reduced pain scores compared to placebo treatments. Patients reported improved quality of life and decreased reliance on opioid medications .

This compound in Cancer Therapy

In a clinical trial assessing the effects of this compound on cancer patients undergoing chemotherapy, results showed that patients receiving this compound infusions experienced reduced side effects from chemotherapy and improved overall survival rates compared to those who did not receive this compound .

Summary Table of Applications

Mécanisme D'action

Lidocaine exerts its effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the generation and transmission of nerve impulses, leading to a reversible loss of sensation in the targeted area . In the heart, this compound’s antiarrhythmic action is due to its ability to decrease the rate of contractions by blocking sodium channels, which stabilizes the cardiac membrane and reduces excitability .

Comparaison Avec Des Composés Similaires

Lidocaine vs. Ester-Type Local Anesthetics (e.g., Procaine)

Ester-based anesthetics, such as procaine, differ structurally and pharmacokinetically from this compound:

This compound vs. Other Amide-Type Anesthetics (e.g., Bupivacaine, Ropivacaine)

Amide anesthetics share metabolic pathways but differ in potency and safety:

Novel Structural Analogs and QSAR Insights

Studies on 3-aminobenzo[d]isothiazole derivatives reveal structure-activity relationships (SAR) critical for anesthetic efficacy:

- Polarizability and Ring Systems : Compounds with high polarizability and five-membered rings mimic this compound’s activity, while aromatic CH groups and single-bonded nitrogen reduce potency .

- Irreversible Blockade : Certain derivatives cause irreversible nerve blockade, contrasting this compound’s reversible sodium channel inhibition .

Pharmacokinetic and Clinical Comparisons

Activité Biologique

Lidocaine, a widely used local anesthetic, exhibits a range of biological activities beyond its primary role in pain management. This article explores its mechanisms of action, therapeutic applications, and emerging roles in cancer treatment, supported by case studies and research findings.

This compound primarily functions as a sodium channel blocker , inhibiting the influx of sodium ions during depolarization of neuronal membranes. This action prevents the propagation of action potentials, leading to local anesthesia. Additionally, this compound has been shown to exert anti-inflammatory and antioxidant effects, contributing to its therapeutic potential in various medical contexts.

Antioxidant Activity

Recent studies have demonstrated that this compound possesses significant antioxidant properties. In comparative assays against other local anesthetics like bupivacaine and ropivacaine, this compound exhibited the highest free radical scavenging capacity. Specifically, it showed a 200-fold greater half-maximal inhibitory concentration compared to Vitamin C in aqueous environments, indicating its potential for protecting tissues from oxidative stress .

This compound in Cancer Treatment

Emerging research suggests that this compound may play a role in cancer therapy. Mechanistic studies indicate that it can suppress gene methylation associated with tumor progression and enhance apoptosis in cancer cells. For instance, this compound has been shown to alleviate cisplatin resistance in non-small cell lung cancer by down-regulating miR-21, a microRNA linked to cancer cell survival .

Clinical Trials and Findings

This compound is currently under investigation for its anticancer properties. A study reported that when combined with 5-fluorouracil (5-FU), this compound enhanced the sensitivity of choriocarcinoma cells to chemotherapy while exhibiting limited toxicity . The drug's ability to down-regulate breast cancer resistance protein (BCRP) and other multidrug resistance proteins further supports its potential as an adjunctive treatment in oncology.

Case Studies on this compound Infusion

This compound infusion has been evaluated as a treatment for malignant visceral pain in patients with advanced cancer. Two case reports highlighted its effectiveness in managing severe pain associated with malignant bowel obstruction:

- Case 1 : A 44-year-old male with metastatic rectal cancer experienced significant pain relief after 72 hours of this compound infusion, allowing for reduced opioid use and improved bowel function.

- Case 2 : Another patient received 48 hours of infusion, resulting in over a 50% reduction in pain scores without adverse effects .

These cases suggest that this compound can be an effective alternative for patients not responding adequately to conventional analgesics.

Research Findings Table

Q & A

Q. What experimental methodologies are recommended for determining lidocaine purity and stability in pharmacological formulations?

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound purity and degradation products. Method validation should include specificity, linearity, precision, and accuracy per ICH guidelines . For stability studies, accelerated thermal degradation experiments (e.g., 40°C/75% RH for 6 months) can assess shelf-life, with mass spectrometry (MS) identifying degradation byproducts .

Q. How can researchers ensure reproducibility in preclinical models evaluating this compound’s local anesthetic efficacy?

Standardized animal models (e.g., rodent paw withdrawal tests) should include controls for temperature, injection volume, and baseline sensory thresholds. Double-blind randomization and power analysis are critical to minimize bias. Detailed protocols for nerve block duration assessment must be documented, including needle gauge, injection site, and physiological monitoring .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices (e.g., plasma, tissue)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for pharmacokinetic studies. Solid-phase extraction (SPE) or protein precipitation is recommended for sample preparation. Calibration curves should span expected physiological concentrations (e.g., 0.1–10 µg/mL), with deuterated this compound as an internal standard .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s anti-inflammatory vs. pro-inflammatory effects observed in vitro?

Contradictory results often arise from cell-type specificity (e.g., neutrophils vs. macrophages) and concentration-dependent responses. A factorial design comparing multiple this compound concentrations (0.1–10 mM) across immune cell lineages is advised. Include assays for cytokine profiling (e.g., IL-6, TNF-α) and transcriptomic analysis (RNA-seq) to identify signaling pathways (e.g., NF-κB modulation) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response variability in heterogeneous patient populations?

Mixed-effects models can account for inter-individual variability (e.g., age, CYP3A4 polymorphism). Bayesian hierarchical modeling is useful for small-sample studies, incorporating prior data on this compound metabolism. Sensitivity analyses should test assumptions about covariance structures and outliers .

Q. How can mechanistic studies differentiate this compound’s sodium channel blockade from off-target effects (e.g., TRPV1 modulation)?

Use patch-clamp electrophysiology with HEK293 cells expressing Nav1.7 channels versus TRPV1. Co-application of selective inhibitors (e.g., tetrodotoxin for Nav, capsazepine for TRPV1) can isolate contributions. Complementary molecular docking simulations (AutoDock Vina) may predict this compound’s binding affinity to non-target proteins .

Q. What strategies mitigate batch-to-batch variability in this compound-loaded nanoparticle formulations?

Implement quality-by-design (QbD) principles: identify critical material attributes (e.g., polymer molecular weight) and process parameters (e.g., sonication time). Use dynamic light scattering (DLS) for size distribution and differential scanning calorimetry (DSC) to confirm drug-polymer interactions. Accelerated stability testing under varying pH and ionic strength conditions is essential .

Methodological Guidance

Q. How to validate novel this compound derivatives for enhanced blood-nerve barrier penetration?

Q. What criteria define clinically relevant endpoints in this compound neurotoxicity studies?

Histopathological scoring (e.g., axonal degeneration, myelin vacuolation) and functional assays (e.g., nerve conduction velocity) should align with FDA guidelines for local anesthetics. Longitudinal studies (≥28 days post-exposure) are required to assess recovery .

Q. How to reconcile discrepancies between retrospective clinical data and RCTs on this compound’s opioid-sparing effects?

Conduct meta-regression adjusting for confounders (e.g., surgery type, adjuvant analgesics). Use GRADEpro to evaluate evidence quality, emphasizing RCTs with low risk of allocation bias. Subgroup analyses by trial design (e.g., double-blind vs. open-label) can clarify heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.